3,5-Dipropoxyphenol
Overview
Description
3,5-Dipropoxyphenol is a chemical compound that belongs to the class of phenolsThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is a phenolic compound, and phenolic compounds are known to interact with a variety of cellular components . They can bind to proteins, enzymes, and other cellular receptors, affecting their function .
Mode of Action
They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated damage . They may also interact with cellular signaling pathways, influencing gene expression and cellular function .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants and are part of the phenylpropanoid pathway . They are synthesized from the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase (PAL). This is the first step in the phenylpropanoid pathway
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility .
Result of Action
Phenolic compounds, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties . They can protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells .
Action Environment
The action of 3,5-Dipropoxyphenol, like other phenolic compounds, can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dipropoxyphenol typically involves the reaction of 3,5-dihydroxyphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction is monitored using advanced analytical techniques to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dipropoxyphenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation reactions.
Reduction: Hydroquinones are the primary products formed during reduction reactions.
Substitution: Various substituted phenols are formed depending on the electrophile used.
Scientific Research Applications
3,5-Dipropoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenol: Similar in structure but with methoxy groups instead of propoxy groups.
3,5-Diethoxyphenol: Similar in structure but with ethoxy groups instead of propoxy groups.
3,5-Dibutoxyphenol: Similar in structure but with butoxy groups instead of propoxy groups.
Uniqueness
3,5-Dipropoxyphenol is unique due to its specific propoxy substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,5-dipropoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZCHGMKOUMNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067378 | |
Record name | Phenol, 3,5-dipropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28334-99-8 | |
Record name | 3,5-Dipropoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28334-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,5-dipropoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028334998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,5-dipropoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3,5-dipropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dipropoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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